(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. This compound is notable for its unique chemical structure, which combines the properties of both benzodiazepines and benzopyrans, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and benzodiazepine precursors, followed by their fusion under specific conditions. Common reagents used in the synthesis include chlorinating agents, nitrating agents, and benzoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-anxiety effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Such as diazepam and lorazepam, which are known for their sedative and anxiolytic properties.
Benzopyrans: Such as coumarins, which are known for their anticoagulant and anti-inflammatory effects.
Properties
CAS No. |
115410-29-2 |
---|---|
Molecular Formula |
C24H14ClN3O5 |
Molecular Weight |
459.8 g/mol |
IUPAC Name |
6-benzoyl-2-chloro-1-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C24H14ClN3O5/c1-13-17(25)8-10-20-21(13)22(29)16-12-26-18-11-15(28(31)32)7-9-19(18)27(24(16)33-20)23(30)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
NRPICKDKEUWUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C3=C(O2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3)C(=O)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.